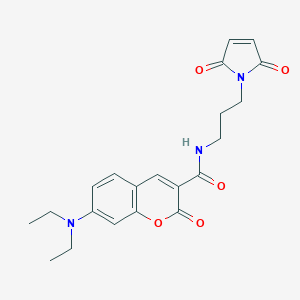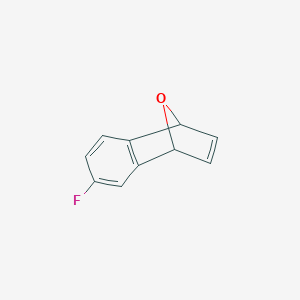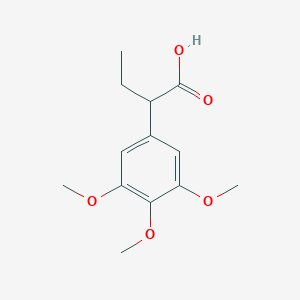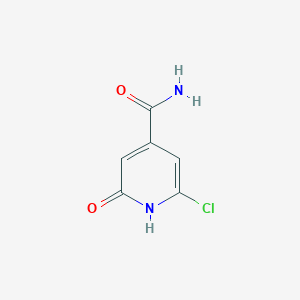
3-bromo-N'-hydroxybenzenecarboximidamide
Overview
Description
- It belongs to the class of Securinega alkaloids .
- These alkaloids exhibit various biological activities, including CNS stimulation, antitumor effects, anti-malarial properties, and antibacterial activity .
Phyllochrysine: is a natural product found in , a plant species.
Preparation Methods
Synthetic Routes: The synthetic routes for Phyllochrysine are not widely documented. it is primarily isolated from natural sources.
Industrial Production: Industrial-scale production methods for Phyllochrysine are not well-established due to its limited availability.
Chemical Reactions Analysis
Reactivity: Phyllochrysine may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed from these reactions would depend on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Phyllochrysine serves as a valuable natural product for chemical studies, including structural elucidation and synthetic chemistry.
Biology: Its biological activities make it relevant for investigations related to CNS function, tumor biology, and infectious diseases.
Medicine: Research explores its potential as an antimalarial agent or antibacterial compound.
Industry: Although not widely used industrially, Phyllochrysine’s unique properties may inspire further applications.
Mechanism of Action
Targets: The exact molecular targets remain unclear, but it likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the pathways through which Phyllochrysine exerts its effects.
Comparison with Similar Compounds
Uniqueness: Phyllochrysine’s uniqueness lies in its specific structure and biological activities.
Similar Compounds: While Phyllochrysine is rare, other Securinega alkaloids (e.g., (+)-Viroallosecurinine) share some similarities.
Properties
IUPAC Name |
3-bromo-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFJSTMFTXNUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
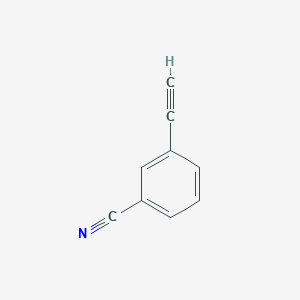
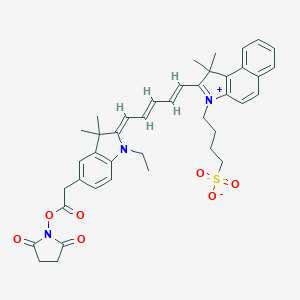
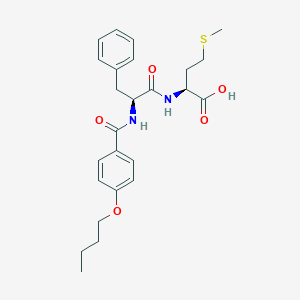
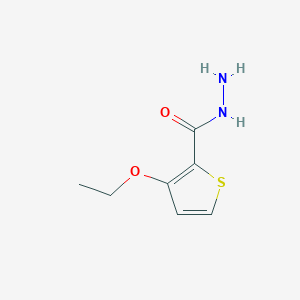
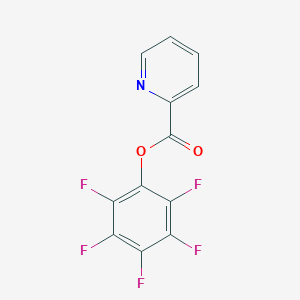
![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)
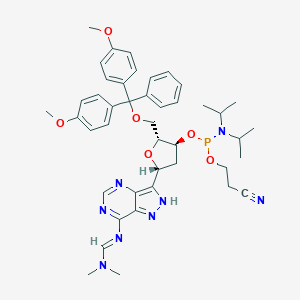
![4-Methylbenzo[d][1,3]dioxol-5-ol](/img/structure/B71031.png)
